5-bromo-N-(5-sec-butyl-2-hydroxyphenyl)nicotinamide
Overview
Description
5-bromo-N-(5-sec-butyl-2-hydroxyphenyl)nicotinamide is a useful research compound. Its molecular formula is C16H17BrN2O2 and its molecular weight is 349.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.04734 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiprotozoal Activity
Compounds similar to 5-bromo-N-(5-sec-butyl-2-hydroxyphenyl)nicotinamide have been synthesized and evaluated for antiprotozoal activity. For instance, a related compound demonstrated significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, with promising results in an in vivo mouse model for Trypanosoma b.rhodesiense (Ismail et al., 2003).
Metabolic Interactions and Effects
Studies have explored the metabolic interactions and effects of compounds structurally related to this compound. A study in 1966 investigated the metabolism of methylene-C14-Dioxyphenyl compounds, revealing insights into the enzymatic hydroxylation system in microsomes (Casida et al., 1966).
Herbicidal Activity
Research on N-(arylmethoxy)-2-chloronicotinamides, which are derivatives of nicotinic acid (a close relative of the compound ), has shown excellent herbicidal activity against specific weeds. This suggests potential agricultural applications for similar compounds (Yu et al., 2021).
Enzymatic Inhibition Studies
The effect of nicotinamide on microsomal mixed-function oxidase activity has been a subject of study, which is relevant for understanding the broader implications of nicotinamide derivatives, including this compound, in biological systems (Schenkman et al., 1967).
Synthesis and Structural Analysis
Research on the synthesis and crystal structure of related compounds provides valuable insights into the chemical properties and potential applications of this compound (Kabat et al., 1987).
Pharmaceutical Applications
The synthesis and evaluation of similar compounds for affinities to certain receptors highlight the pharmaceutical potential of this compound (Hirokawa et al., 1998).
Properties
IUPAC Name |
5-bromo-N-(5-butan-2-yl-2-hydroxyphenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-3-10(2)11-4-5-15(20)14(7-11)19-16(21)12-6-13(17)9-18-8-12/h4-10,20H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKUJBPPTAGAHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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